![molecular formula C14H30O2Si B14294019 Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 128622-13-9](/img/structure/B14294019.png)
Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((tert-Butyldimethylsilyl)oxy)octanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an octanal molecule. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((tert-Butyldimethylsilyl)oxy)octanal typically involves the protection of an octanal molecule with a tert-butyldimethylsilyl group. One common method involves the reaction of octanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of 8-((tert-Butyldimethylsilyl)oxy)octanal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-((tert-Butyldimethylsilyl)oxy)octanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in THF at room temperature.
Major Products Formed
Oxidation: 8-((tert-Butyldimethylsilyl)oxy)octanoic acid.
Reduction: 8-((tert-Butyldimethylsilyl)oxy)octanol.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
8-((tert-Butyldimethylsilyl)oxy)octanal is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis processes.
Intermediate: Serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthetic Glycobiology: Acts as a reagent in the stereocontrolled production of sugars like erythrose.
Wirkmechanismus
The mechanism of action of 8-((tert-Butyldimethylsilyl)oxy)octanal primarily involves the stability provided by the TBDMS group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other functional groups. The stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the tert-butyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-((tert-Butyldimethylsilyl)oxy)octanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
8-Chloro-1-octanol, tert-butyldimethylsilyl ether: Contains a chlorine atom instead of an aldehyde group.
Uniqueness
8-((tert-Butyldimethylsilyl)oxy)octanal is unique due to its combination of an aldehyde group and a TBDMS-protected hydroxyl group. This combination allows it to participate in a wide range of chemical reactions while maintaining stability and selectivity .
Eigenschaften
CAS-Nummer |
128622-13-9 |
|---|---|
Molekularformel |
C14H30O2Si |
Molekulargewicht |
258.47 g/mol |
IUPAC-Name |
8-[tert-butyl(dimethyl)silyl]oxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h12H,6-11,13H2,1-5H3 |
InChI-Schlüssel |
BTNWTGHRPRWAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)

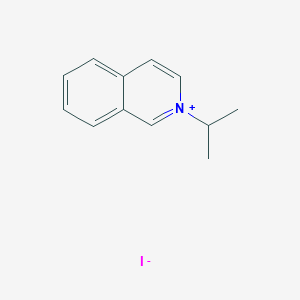
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

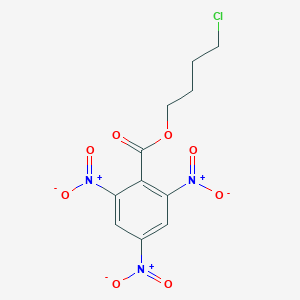

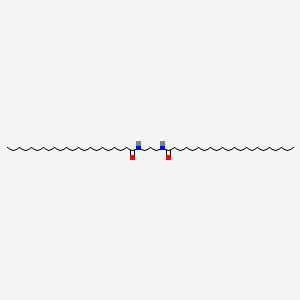
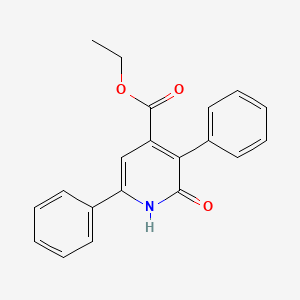
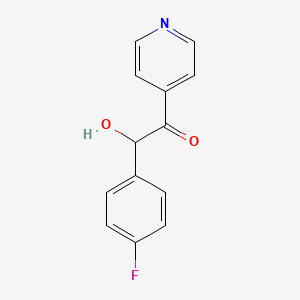
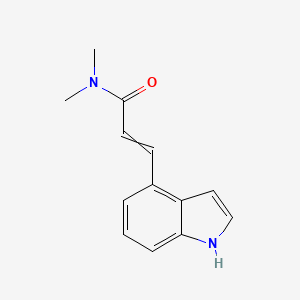
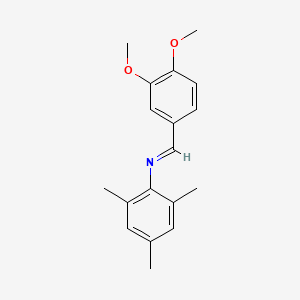
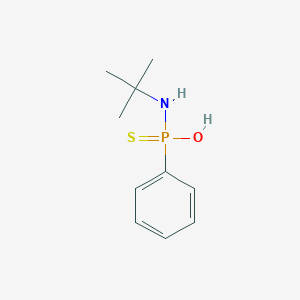
![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
